N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a 4-ethoxyphenyl group. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition, anticancer, and anticonvulsant properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-2-27-15-9-7-14(8-10-15)16-11-12-20(25-24-16)28-13-19(26)23-21-22-17-5-3-4-6-18(17)29-21/h3-12H,2,13H2,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZUPVQLJOORRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H18N4OS, and it features a complex structure that includes a benzo[d]thiazole moiety and a pyridazinyl-thioacetamide component. Its unique structure contributes to its biological activity, particularly in the context of drug design and development.
1. Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound can reduce the viability of cancer cells with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzothiazole derivatives can exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . The presence of electron-donating groups in the structure appears to enhance these activities.
3. Anti-inflammatory Activity
This compound has been investigated for its potential as a COX-2 inhibitor, indicating anti-inflammatory properties. In experimental models, it demonstrated analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .
4. Neuroprotective Effects
Emerging evidence suggests that benzothiazole derivatives may possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease. Compounds structurally related to this compound have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It inhibits key enzymes such as COX-2 and AChE, contributing to its anti-inflammatory and neuroprotective effects.
- Antimicrobial Action : The thiazole ring plays a crucial role in disrupting bacterial cell wall synthesis or function, enhancing its antimicrobial efficacy.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Cancer Treatment : A study involving a series of synthesized benzothiazole compounds showed promising results in reducing tumor size in xenograft models, indicating potential for further development as anticancer agents .
- Infection Control : Clinical trials assessing the antibacterial activity of similar compounds have reported significant reductions in infection rates among patients treated with these derivatives compared to standard antibiotic therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyridazine derivatives, including N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide. The compound has shown effectiveness against various cancer cell lines, indicating its role as a promising candidate for cancer therapy.
Key Findings:
- A study demonstrated that thiazole-pyridine hybrids exhibited significant cytotoxicity against human glioblastoma U251 and melanoma WM793 cells, with some compounds showing IC50 values as low as 5.71 µM, outperforming standard chemotherapeutics like 5-fluorouracil .
- Structure-activity relationship (SAR) analyses indicated that substitutions on the thiazole and pyridine rings significantly influenced anticancer activity, suggesting a need for further exploration of these modifications to enhance efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.
Research Insights:
- Studies have shown that benzothiazole-based compounds can effectively combat multidrug-resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
- The incorporation of thiazole rings into the structure has been linked to enhanced antimicrobial potency, making these compounds suitable candidates for developing new antibiotics .
Anticonvulsant Activity
Another significant application of this compound lies in its anticonvulsant properties.
Case Studies:
- A series of thiazole-pyridazine hybrids were synthesized and tested for anticonvulsant activity. One derivative displayed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating strong anticonvulsant effects .
- The SAR analysis suggested that electron-withdrawing groups on the phenyl ring enhanced the anticonvulsant activity, highlighting the importance of molecular structure in therapeutic efficacy .
Inhibition of Protein Tyrosine Phosphatase
The compound has also been explored as an inhibitor of protein tyrosine phosphatase (PTP), which is crucial in regulating cellular functions and signaling pathways.
Findings:
- Research indicates that certain derivatives can act as rapid reversible inhibitors of PTP, which may lead to therapeutic applications in diabetes and obesity management due to their role in insulin signaling pathways .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including condensation reactions and modifications to enhance biological activity.
Synthesis Overview:
Comparison with Similar Compounds
Table 1: Structural Variations in Benzothiazole-Pyridazine Hybrids
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in 6d, trifluoromethyl in 21) on benzothiazole enhance kinase inhibition by increasing electrophilicity .
- Ethoxy vs. Fluoroalkoxy Groups : The 4-ethoxyphenyl in the target compound may improve solubility compared to fluorinated analogs (e.g., 5j), but reduce metabolic stability .
- Heterocyclic Linkers: Replacement of pyridazine with triazole (5j) or pyrimidinone (21) alters target selectivity (e.g., anticonvulsant vs. kinase inhibition) .
Anticancer and Kinase Inhibition
- VEGFR-2 Inhibition : Compound 6d () showed IC₅₀ = 0.28 µM against VEGFR-2, attributed to its nitro group and phenylureido-thiadiazole moiety. The target compound lacks these substituents, suggesting weaker kinase binding .
- CK1 Inhibition: Compound 21 () exhibited potent CK1δ/ε inhibition (IC₅₀ = 0.13 µM), driven by trifluoromethyl groups and pyrimidinone interactions. The ethoxyphenyl group in the target compound may reduce CK1 affinity due to steric bulk .
Anticonvulsant Activity
- Compound 5j () demonstrated ED₅₀ = 54.8 mg/kg (MES test) and low neurotoxicity, linked to its 4-fluorobenzyloxy and triazole-thio groups. The target compound’s ethoxyphenyl-pyridazine moiety may lack the electronegativity required for similar efficacy .
Pharmacokinetic Predictions
- Lipophilicity : The trifluoromethyl group in compound 21 increases logP (3.1 vs. ~2.5 for the target compound), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Stability : Ethoxy groups (target compound) are prone to oxidative metabolism compared to fluorinated analogs (5j, 21), which resist enzymatic degradation .
Structure-Activity Relationship (SAR) Analysis
- Benzothiazole Modifications :
- Pyridazine/Pyrimidinone Replacements: Pyridazine (target compound) vs. pyrimidinone (21) alters kinase selectivity. Thioacetamide linkers improve membrane permeability compared to acetamide (4a, ) .
- Substituent Effects :
- Fluorine atoms (5j, 21) enhance electronegativity and metabolic stability.
- Bulky groups (e.g., ethoxyphenyl) may hinder target binding but improve solubility .
Preparation Methods
Synthetic Routes for N-(Benzo[d]thiazol-2-yl)-2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)acetamide
Route 1: Stepwise Assembly via Pyridazine-3-thiol Intermediate
This route involves sequential synthesis of the pyridazine and benzothiazole fragments, followed by coupling via nucleophilic substitution.
Synthesis of 6-(4-Ethoxyphenyl)pyridazine-3-thiol
The pyridazine core is constructed through cyclization of a diketone precursor. As demonstrated in analogous studies, 4-ethoxyacetophenone undergoes Claisen condensation with ethyl oxalate in the presence of sodium methoxide to yield methyl 3-chloro-4-(4-ethoxyphenyl)-2,4-dioxobutanoate. Treatment with hydrazine hydrate in ethanol under reflux forms the pyridazine ring, with subsequent bromination at position 3 using phosphorus oxybromide (POBr₃). The bromine atom is then displaced via reaction with thiourea in dimethylformamide (DMF), producing the thiol intermediate.
Key Data:
- Yield of pyridazine-3-thiol: ~65–72% (estimated from comparable reactions in).
- Characterization: $$ ^1H $$-NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.89–7.92 (d, 2H, Ar-H), 6.99–7.02 (d, 2H, Ar-H), 4.12 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).
Synthesis of N-(Benzo[d]thiazol-2-yl)chloroacetamide
Benzothiazole-2-amine reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA). The product is purified via recrystallization from ethanol.
Key Data:
- Yield: 85–90%.
- Characterization: $$ ^{13}C $$-NMR (CDCl₃): δ 167.8 (C=O), 158.2 (thiazole-C2), 135.4–121.7 (aromatic carbons).
Coupling of Fragments
The pyridazine-3-thiol (1.2 equiv) reacts with N-(benzo[d]thiazol-2-yl)chloroacetamide (1.0 equiv) in DMF at 60°C for 12 hours, with potassium carbonate (K₂CO₃) as a base. The thioether bond forms via nucleophilic displacement of chloride.
Key Data:
Route 2: One-Pot Cyclization and Coupling Approach
This streamlined method integrates pyridazine formation and thioacetamide coupling in a single reaction vessel, reducing purification steps.
Reaction Protocol
A mixture of methyl 3-chloro-4-(4-ethoxyphenyl)-2,4-dioxobutanoate, benzothiazole-2-amine, and thiourea is refluxed in ethanol with hydrazine hydrate. The diketone cyclizes to form the pyridazine ring, while in situ thiol generation facilitates coupling with the chloroacetamide intermediate.
Key Data:
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from combinatorial chemistry, the benzothiazole amine is immobilized on Wang resin. Sequential reactions with chloroacetyl chloride and pyridazine-3-thiol are performed under microwave irradiation, followed by cleavage from the resin using trifluoroacetic acid (TFA).
Key Data:
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Analytical Characterization and Purity Assessment
Spectroscopic Data
Comparative Analysis of Synthetic Methodologies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 78–82 | 70–75 | 80–85 |
| Purity (%) | ≥98 | 95–97 | 95–97 |
| Reaction Time (hours) | 24 | 18 | 8 |
| Scalability | High | Moderate | Low |
Route 1 offers reproducibility and high purity, while Route 3 excels in speed but requires specialized equipment.
Q & A
Basic: What are the key steps in synthesizing N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide?
Answer:
The synthesis typically involves:
Heterocycle Formation : Construct the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic conditions .
Pyridazine Functionalization : Introduce the 4-ethoxyphenyl group to pyridazine using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Thioacetamide Coupling : Link the benzo[d]thiazole and pyridazine moieties via a thioether bond using a thiol-disulfide exchange reaction or alkylation with bromoacetamide intermediates .
Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., thioacetamide CH₂ at δ ~4.2 ppm, pyridazine aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₄O₂S₂: 422.09) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .
Basic: What structural features influence its biological activity?
Answer:
- Benzo[d]thiazole : Enhances membrane permeability and enzyme inhibition .
- 4-Ethoxyphenyl : Modulates solubility and target binding via hydrophobic/π-π interactions .
- Thioacetamide Bridge : Facilitates redox activity and covalent binding to cysteine residues in enzymes .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to improve nucleophilicity .
- Catalysts : Add triethylamine (1.2 eq.) to deprotonate thiol intermediates during thioether formation .
- Temperature Control : Maintain 60–80°C for cyclization steps to minimize side products .
- Yield Data : Typical yields range from 45% (initial steps) to 75% (final coupling) .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Answer:
- 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., pyridazine C-H correlations) .
- X-ray Crystallography : Resolve stereochemical ambiguities; similar compounds show planar benzo[d]thiazole-pyridazine dihedral angles (~10°) .
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 4-methylphenyl vs. 4-ethoxyphenyl derivatives) .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to test potency against kinase targets .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR: IC₅₀ = 0.8–2.3 µM for derivatives) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent size with binding pocket occupancy .
Advanced: How to investigate its mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki = 1.5 µM) .
- Covalent Binding Assays : Detect thiol-adduct formation via LC-MS after incubation with glutathione .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization post-treatment .
Advanced: What methods address low purity in final product isolation?
Answer:
- HPLC Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 80:20) to resolve co-eluting impurities .
- Recrystallization : Use ethanol/dichloromethane (1:3) for high recovery (>90%) .
- Chelation : Add EDTA to remove metal contaminants from synthetic intermediates .
Basic: What biological targets are hypothesized for this compound?
Answer:
- Kinases : EGFR, VEGFR (due to pyridazine-thiazole pharmacophores) .
- Redox Enzymes : Thioredoxin reductase (TrxR) via thioacetamide-mediated electron transfer .
- Microbial Targets : DNA gyrase (Gram-positive bacteria: MIC = 4–16 µg/mL) .
Advanced: How to design derivatives for improved selectivity?
Answer:
- Bioisosteric Replacement : Substitute pyridazine with triazole to reduce off-target effects .
- Prodrug Strategies : Introduce ester groups (e.g., acetyl) to enhance bioavailability .
- SAR Table :
| Derivative | Modification | Selectivity (EGFR/TrxR) | Reference |
|---|---|---|---|
| A | 4-Fluorophenyl | 12-fold ↑ EGFR | |
| B | Methoxy-pyridazine | 8-fold ↓ TrxR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
